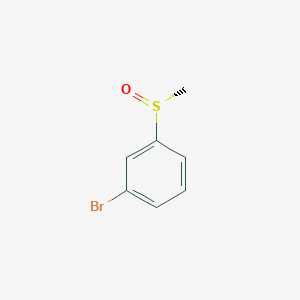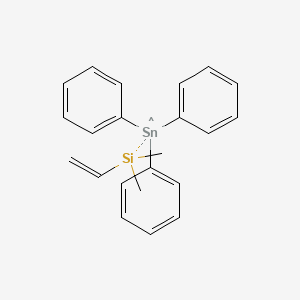
Triphenyl stannyl dimethyl vinyl silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl stannyl dimethyl vinyl silane: is an organosilicon compound that features a vinyl group attached to a silicon atom, which is further bonded to a dimethyl group and a triphenyl stannyl group
準備方法
Synthetic Routes and Reaction Conditions:
Vinylsilane Synthesis: One common method involves the reaction of chlorosilanes with organomagnesium reagents under mild conditions.
Industrial Production Methods: Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings.
化学反応の分析
Types of Reactions:
Reduction: Silanes can act as hydride donors in reduction reactions, converting aldehydes to alcohols.
Common Reagents and Conditions:
Oxidation: Aqueous fluoride and peroxide.
Reduction: Hydrosilanes like chlorodiphenylsilane in the presence of catalysts such as indium chloride.
Substitution: Strong electrophiles like hydrobromic acid or hydroiodic acid.
Major Products:
Oxidation: Silanols.
Reduction: Alcohols.
Substitution: Halogenated silanes.
科学的研究の応用
Chemistry:
Polymer Synthesis: Used as a monomer or a coupling agent in the synthesis of polymers.
Surface Modification: Employed in modifying surfaces to enhance hydrophobicity or other desired properties.
Biology and Medicine:
Biofunctional Molecules: Utilized in the synthesis of hydrophobic building blocks for biofunctional molecules.
Industry:
Organometallic Complexes: Plays a role in the formation of organometallic complexes used in various industrial processes.
作用機序
Mechanism: The carbon-silicon bond in vinylsilanes is highly electron-releasing, stabilizing a positive charge in the β position through hyperconjugation. This property is exploited in electrophilic additions, where electrophiles bind to the carbon γ to the silyl group .
Molecular Targets and Pathways:
類似化合物との比較
Vinylsilane: A simpler analog with a vinyl group attached to silicon.
Triphenylsilane: Lacks the vinyl group but shares the triphenylsilicon structure.
Tris(trimethylsilyl)silane: Known for its radical reducing properties.
Uniqueness: Triphenyl stannyl dimethyl vinyl silane stands out due to the combination of the vinyl group, which imparts reactivity, and the triphenyl stannyl group, which provides unique steric and electronic properties.
特性
分子式 |
C22H24SiSn |
|---|---|
分子量 |
435.2 g/mol |
InChI |
InChI=1S/3C6H5.C4H9Si.Sn/c3*1-2-4-6-5-3-1;1-4-5(2)3;/h3*1-5H;4H,1H2,2-3H3; |
InChIキー |
OSDDJKHOWAJPID-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)C=C.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


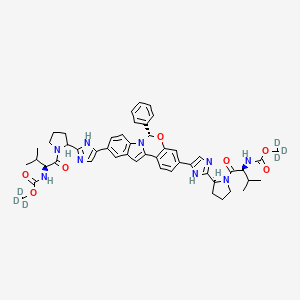
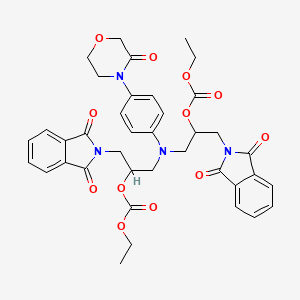
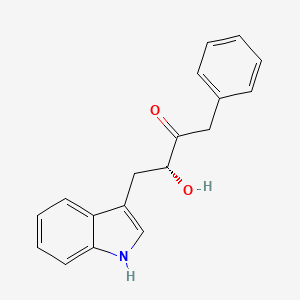
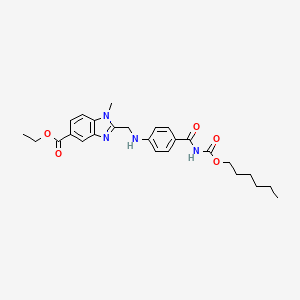
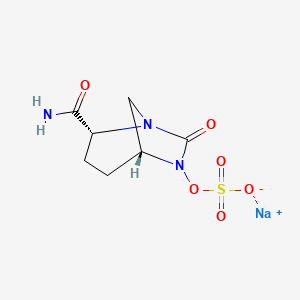
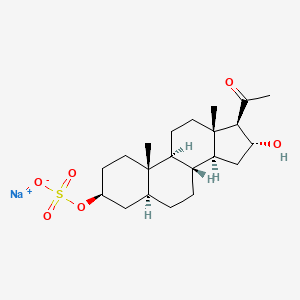
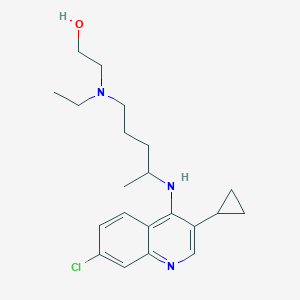
![4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide](/img/structure/B13432681.png)
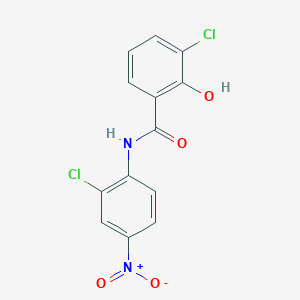
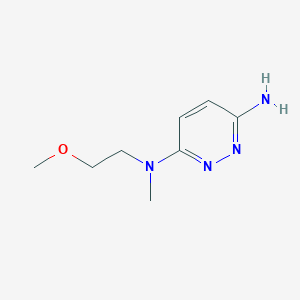
![N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride; Alfuzosin Hydrochloride Impurity E (EP)](/img/structure/B13432705.png)
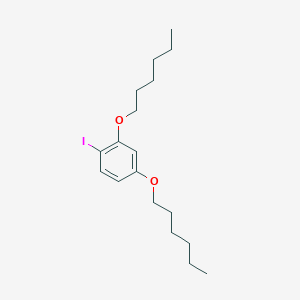
![5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B13432719.png)
